n-(4-Methoxy-2-nitrophenyl)benzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-20-10-7-8-12(13(9-10)15(16)17)14-21(18,19)11-5-3-2-4-6-11/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGHBNQAXZZADC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282997 | |
| Record name | n-(4-methoxy-2-nitrophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5464-08-4 | |
| Record name | NSC29065 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29065 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(4-methoxy-2-nitrophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 4 Methoxy 2 Nitrophenyl Benzenesulfonamide and Its Analogues
Established Synthetic Pathways
Traditional methods for synthesizing aromatic sulfonamides remain fundamental in organic chemistry, primarily relying on nucleophilic substitution and direct amidation reactions.
Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of nitro-substituted arylsulfonamides. The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent studies suggest that many of these reactions may proceed through a concerted mechanism, particularly when good leaving groups are involved. nih.govnih.gov
This pathway typically involves the reaction of an aryl halide, activated by one or more strong electron-withdrawing groups (such as a nitro group), with a nucleophile. In the context of N-(2-nitrophenyl)benzenesulfonamides, this could involve reacting a benzenesulfonamide (B165840) anion with an activated 2-nitro-halobenzene derivative. For instance, a sodium hydride (NaH)-based SNAr approach has been used, though it can require long reaction times (over 39 hours) and may result in yields of less than 70%. researchgate.net The presence of the nitro group is crucial as it stabilizes the intermediate Meisenheimer complex, facilitating the substitution.
Key factors influencing the success of SNAr reactions include the nature of the leaving group (F > Cl > Br > I), the degree of activation of the aromatic ring, and the reaction conditions, including solvent and temperature.
The most direct and widely used method for forming the sulfonamide linkage is the condensation reaction between a sulfonyl chloride and an amine. For the synthesis of N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide, this involves the reaction of benzenesulfonyl chloride with 4-methoxy-2-nitroaniline (B140478). This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct.
A parallel approach involves reacting a substituted nitrobenzenesulfonyl chloride with an aniline (B41778). For example, N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide has been synthesized from 2-nitrobenzenesulfonyl chloride and p-anisidine (B42471) (4-methoxyaniline). mdpi.com While this specific example places the nitro group on the benzenesulfonyl moiety, the fundamental condensation principle is identical. The reaction between 4-methoxy-2-nitroaniline and methanesulfonyl chloride in the presence of triethylamine and a catalytic amount of dimethylaminopyridine (DMAP) also exemplifies this classic amidation approach. nih.gov
The table below summarizes representative yields for the synthesis of related N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers via this condensation method. mdpi.com
| Compound | Reactants | Yield (%) | Melting Point (°C) |
| N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | 4-Nitrobenzenesulfonyl chloride + p-Anisidine | 85.84 | 182–183 |
| N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | 3-Nitrobenzenesulfonyl chloride + p-Anisidine | 79.65 | 133–134 |
| N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide | 2-Nitrobenzenesulfonyl chloride + p-Anisidine | 17.83 | 85–86 |
Advanced and Chemoselective Synthetic Strategies
To overcome the limitations of classical methods, such as harsh conditions or low yields, advanced synthetic strategies have been developed. These include metal-promoted reactions, microwave-assisted synthesis, and direct functionalization techniques.
A novel and practical route for synthesizing N-(4-halo-2-nitrophenyl)benzenesulfonamide analogues involves a metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide. rsc.org This method offers high chemoselectivity and functional group compatibility. The process uses inexpensive and insensitive nitrating agents such as copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O), iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O), or ammonium (B1175870) nitrate (NH₄NO₃). rsc.org This one-pot approach provides a direct pathway to 4-halo-2-nitroaniline derivatives, which are crucial intermediates in the synthesis of other complex molecules like benzimidazoles. rsc.org
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netfrontiersin.org The application of microwave irradiation can significantly lower the activation energy of a reaction. researchgate.net
For the synthesis of N-(2-nitrophenyl)benzenesulfonamides, a microwave-assisted approach has been shown to be highly efficient. researchgate.netresearchgate.net In one study, the optimal conditions for coupling a benzenesulfonamide with a halogenated nitrobenzene (B124822) were identified as using potassium carbonate (K₂CO₃) as the base in dimethylformamide (DMF) at 140°C for just 12 minutes under microwave irradiation. researchgate.net This method dramatically improves upon conventional heating, which often requires much longer reaction times for lower yields. researchgate.net The synergistic effect of an alcohol solvent and microwave irradiation has also been noted to dramatically increase C–N coupling rates in sulfonamide synthesis. organic-chemistry.org
The following table compares the reaction times and yields for the synthesis of a model N-(2-nitrophenyl)benzenesulfonamide under different conditions. researchgate.net
| Heating Method | Temperature (°C) | Time | Yield (%) |
| Microwave | 140 | 12 min | 97 |
| Oil Bath (Conventional) | 140 | 12 h | 45 |
Direct nitration of a pre-existing aromatic sulfonamide offers an alternative synthetic route. Traditionally, this is achieved with strong acids like nitric acid and sulfuric acid, but these methods can suffer from harsh conditions and lack of selectivity. sci-hub.se
A milder and more selective method for the direct oxidative nitration of aromatic sulfonamides has been developed using sodium nitrite (B80452) (NaNO₂) as the nitrating agent. nih.govrsc.orgrsc.org This reaction typically demonstrates mono-substitution selectivity and can be scaled up to the gram level with good yields. nih.govrsc.org The process is generally carried out under mild conditions, for example, by stirring the aromatic sulfonamide with sodium nitrite and potassium persulfate (K₂S₂O₈) in nitromethane (B149229) at 50°C for a few hours. rsc.org This approach avoids the highly acidic and oxidative reagents common to traditional nitration, reducing by-products and acid waste. sci-hub.se This technique allows for the regioselective introduction of a nitro group onto the aromatic ring of the aniline moiety, providing a direct path to compounds like this compound from its non-nitrated precursor.
Reaction Condition Optimization for Enhanced Yields and Selectivity
The synthesis of this compound and its analogues, typically achieved by the condensation of an appropriate arylamine with a benzenesulfonyl chloride, is highly dependent on the chosen reaction conditions. Optimization of parameters such as the base, solvent, catalyst, temperature, and reaction time is crucial for maximizing product yield and achieving high selectivity. Research has explored various methodologies, from traditional approaches to modern catalytic and microwave-assisted systems, to enhance the efficiency of this sulfonamide formation.
Influence of Base and Solvent
The choice of base and solvent is fundamental in the synthesis of N-aryl sulfonamides. The base neutralizes the hydrochloric acid generated during the reaction, while the solvent facilitates the interaction between the reactants.
A common method involves reacting the amine and sulfonyl chloride in the presence of a base. ijarsct.co.in The nucleophilicity of the amine can vary depending on its substituents, which in turn affects its reactivity. ijarsct.co.incbijournal.com For instance, the synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers has been performed in an aqueous solution of sodium carbonate (Na₂CO₃) at room temperature. mdpi.com While straightforward, this method required a long reaction time of approximately four days, and the yield for the ortho-nitro isomer was significantly lower than for the meta- and para-isomers, suggesting that the conditions were not optimal for this specific analogue. mdpi.com
Studies on related N-(2-nitrophenyl)benzenesulfonamides have systematically evaluated the impact of different bases and solvents under microwave irradiation, which dramatically shortens reaction times. researchgate.net In a model reaction, potassium carbonate (K₂CO₃) was identified as the most effective base compared to others like sodium carbonate and cesium carbonate. researchgate.net The choice of solvent also proved critical, with dimethylformamide (DMF) providing the highest yield (97%) compared to dioxane and dimethyl sulfoxide (B87167) (DMSO). researchgate.net The use of pyridine as a base in solvents like dichloromethane (B109758) (DCM) or a mixture of tetrahydrofuran (B95107) (THF) and DMF with sodium hydride has also been reported for various sulfonamide syntheses. cbijournal.com
The following table summarizes the effect of different base-solvent systems on the synthesis of N-(nitrophenyl) sulfonamides.
| Amine Reactant | Sulfonyl Chloride | Base | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| p-Anisidine | 2-Nitrobenzenesulfonyl chloride | Na₂CO₃ | Water | Room Temp, 4 days | 17.8 | mdpi.com |
| p-Anisidine | 3-Nitrobenzenesulfonyl chloride | Na₂CO₃ | Water | Room Temp, 4 days | 79.7 | mdpi.com |
| p-Anisidine | 4-Nitrobenzenesulfonyl chloride | Na₂CO₃ | Water | Room Temp, 4 days | 85.8 | mdpi.com |
| Benzenesulfonamide | 1-Fluoro-2-nitrobenzene (B31998) | K₂CO₃ | DMF | Microwave, 12 min | 97 | researchgate.net |
| Benzenesulfonamide | 1-Fluoro-2-nitrobenzene | Na₂CO₃ | DMF | Microwave | 85 | researchgate.net |
| Benzenesulfonamide | 1-Fluoro-2-nitrobenzene | Cs₂CO₃ | DMF | Microwave | 92 | researchgate.net |
| Aniline | p-Chlorobenzenesulfonyl chloride | K₂CO₃ | PEG | 80 °C, 1 hr | 95 | jsynthchem.com |
Catalytic Approaches and Temperature Effects
To further improve reaction efficiency, various catalytic systems have been developed. Copper catalysts, in particular, have shown promise in facilitating the S-N coupling reaction. For instance, the cross-coupling of a sulfonamide with an aryl halide using copper(I) iodide (CuI), L-proline, and potassium phosphate (B84403) (K₃PO₄) in DMSO at 120 °C has been reported for the synthesis of disubstituted benzenesulfonamide analogues. nih.gov More recently, a magnetic nanoparticle-supported copper catalyst (MNPs‐AHBA‐Cu) has been utilized for the synthesis of aromatic sulfonamides from sulfonyl chlorides and aromatic amines. jsynthchem.com This system, using polyethylene (B3416737) glycol (PEG) as a solvent at 80 °C, achieved high to excellent yields in just one hour and offered the advantage of easy catalyst recovery. jsynthchem.com
The combination of catalysts with microwave irradiation represents a significant advancement for optimizing these syntheses. Microwave-assisted reactions can drastically reduce reaction times from hours or days to mere minutes, often leading to higher yields and cleaner reaction profiles. researchgate.net A study on the synthesis of N-(2-nitrophenyl)benzenesulfonamides demonstrated that under microwave irradiation at 120 °C, the reaction between benzenesulfonamide and 1-fluoro-2-nitrobenzene could be completed in 12-15 minutes, achieving a 97% yield. researchgate.net This contrasts sharply with traditional heating methods that can take over 39 hours to afford lower yields. researchgate.net
The following table illustrates the optimization of reaction conditions, including catalysts and temperature, for sulfonamide synthesis.
| Reactants | Catalyst | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Substituted Aniline + Benzenesulfonyl chloride | None | Pyridine | - | 0-25 | - | Quantitative | cbijournal.com |
| Aryl Halide + Sulfonamide | CuI / L-proline | K₃PO₄ | DMSO | 120 (Microwave) | - | - | nih.gov |
| Aniline + p-Chlorobenzenesulfonyl chloride | MNPs‐AHBA‐Cu | K₂CO₃ | PEG | 80 | 1 hr | 95 | jsynthchem.com |
| Benzenesulfonamide + 1-Fluoro-2-nitrobenzene | None | K₂CO₃ | DMF | 120 (Microwave) | 12 min | 97 | researchgate.net |
Selectivity Considerations
Selectivity in the synthesis of this compound primarily relates to chemoselectivity, ensuring the formation of the S-N bond without unwanted side reactions. For substrates with multiple reactive sites, achieving regioselectivity is also a key challenge.
In the synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers, the position of the nitro group on the benzenesulfonyl chloride ring had a dramatic effect on the reaction yield under basic aqueous conditions. mdpi.com The yield for the 2-nitro isomer (17.8%) was substantially lower than for the 3-nitro (79.7%) and 4-nitro (85.8%) isomers. mdpi.com This suggests that steric hindrance from the ortho-nitro group impedes the nucleophilic attack by the amine, highlighting a substrate-controlled selectivity under these specific conditions. Optimization via catalysts or more reactive conditions, such as those used in microwave synthesis, may be necessary to overcome such steric challenges and improve yields for hindered analogues. researchgate.netnih.gov
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of n-(4-Methoxy-2-nitrophenyl)benzenesulfonamide is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The analysis of chemical shifts (δ), integration values, and spin-spin coupling patterns allows for the unambiguous assignment of each proton.
The spectrum can be divided into several key regions:
Benzenesulfonyl Ring Protons: The five protons on the unsubstituted benzenesulfonyl ring would appear as a complex multiplet in the downfield aromatic region, typically between δ 7.5 and 7.9 ppm. The protons ortho to the sulfonyl group are generally the most deshielded.
4-Methoxy-2-nitrophenyl Ring Protons: This substituted ring contains three aromatic protons. Their chemical shifts are influenced by the strong electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group. The proton adjacent to the nitro group (H-3) is expected to be a doublet, while the proton between the methoxy and nitro groups is not present. The proton ortho to the methoxy group (H-5) would likely appear as a doublet of doublets, and the proton ortho to the sulfonamide linkage (H-6) as a doublet. These signals are expected in the range of δ 7.0 to 7.6 ppm.
Sulfonamide Proton (N-H): A single, often broad, resonance corresponding to the N-H proton is expected. Its chemical shift is highly variable and dependent on solvent and concentration but typically appears downfield.
Methoxy Group Protons (O-CH₃): The three protons of the methoxy group will produce a sharp singlet, typically resonating around δ 3.8 to 3.9 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Benzenesulfonyl-H | 7.5 – 7.9 | Multiplet |
| 4-Methoxy-2-nitrophenyl-H | 7.0 – 7.6 | Set of doublets and dd |
| N-H (Sulfonamide) | Variable (e.g., 9.0-10.0) | Singlet (broad) |
Carbon-13 (¹³C) NMR Spectral Analysis
Complementing the proton NMR, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. For this compound, a total of 13 distinct carbon signals are expected (6 for the benzenesulfonyl ring, 6 for the substituted phenyl ring, and 1 for the methoxy group).
Aromatic Carbons: The signals for the 12 aromatic carbons will appear in the δ 110-150 ppm range. The carbons directly attached to the electron-withdrawing sulfonyl and nitro groups (ipso-carbons) will be found at the lower field end of this range. The carbon bearing the methoxy group will be shifted significantly downfield.
Methoxy Carbon: The carbon of the methoxy group is expected to produce a signal in the aliphatic region, typically around δ 56 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C (C-NO₂) | ~148 |
| Aromatic C (C-O) | ~155 |
| Aromatic C (C-S) | ~140 |
| Aromatic C (C-N) | ~135 |
| Aromatic C-H | 110 – 130 |
Heteronuclear Correlation and Advanced NMR Techniques (e.g., ¹⁵N NMR, NOESY)
To confirm assignments and gain deeper structural insights, two-dimensional (2D) NMR techniques are employed.
Heteronuclear Correlation (HSQC/HMQC & HMBC): Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlate directly bonded proton and carbon atoms, confirming the C-H assignments. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity between the different fragments of the molecule, such as linking the benzenesulfonyl group to the 4-methoxy-2-nitrophenyl ring via the nitrogen atom.
¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the nitrogen environments. A signal for the sulfonamide nitrogen would be expected, with its chemical shift influenced by the attached aromatic and sulfonyl groups.
NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. This can be used to confirm the substitution pattern and determine the preferred conformation of the molecule in solution by observing through-space correlations, for example, between the N-H proton and protons on the adjacent aromatic rings.
Vibrational Spectroscopy for Functional Group Analysis and Molecular Dynamics
Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. It is exceptionally useful for identifying functional groups, which each have characteristic absorption or scattering frequencies.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be characterized by several strong absorption bands corresponding to its key functional groups. General absorption ranges for related sulfonamides have been established. researchgate.net
N-H Stretch: A distinct absorption band for the N-H stretching vibration of the sulfonamide group is expected in the region of 3200–3300 cm⁻¹. researchgate.net
C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group is observed just below 3000 cm⁻¹.
Nitro Group (NO₂) Stretches: The nitro group gives rise to two characteristic and strong stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
Sulfonyl Group (SO₂) Stretches: The sulfonyl group also has strong, characteristic asymmetric and symmetric stretching bands, typically found near 1310-1380 cm⁻¹ and 1150-1180 cm⁻¹, respectively. researchgate.net
C-O-C Stretch: The asymmetric C-O-C stretching of the methoxy group is expected around 1250 cm⁻¹.
S-N Stretch: The S-N stretching vibration can be found in the 890-950 cm⁻¹ range. researchgate.net
Table 3: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Sulfonamide | 3200 – 3300 |
| C-H Stretch | Aromatic | 3000 – 3100 |
| C-H Stretch | Methoxy (aliphatic) | 2850 – 2960 |
| Asymmetric NO₂ Stretch | Nitro | 1520 – 1560 |
| Symmetric NO₂ Stretch | Nitro | 1345 – 1385 |
| Asymmetric SO₂ Stretch | Sulfonyl | 1310 – 1380 |
| Symmetric SO₂ Stretch | Sulfonyl | 1150 – 1180 |
| C-O-C Stretch | Methoxy | ~1250 |
X-ray Crystallography for Solid-State Structural Determination
Intermolecular Interactions and Supramolecular Assembly (Hydrogen Bonding, π-π Stacking)
The supramolecular structure of this compound is characterized by a combination of hydrogen bonds and π-π stacking interactions, which together form a cohesive and stable crystalline lattice. mdpi.com
Hydrogen Bonding:
A notable feature of this compound is the presence of an intramolecular N–H⋯O hydrogen bond. mdpi.com In contrast to its meta- and para-isomers where the sulfonamide hydrogen typically forms intermolecular hydrogen bonds with sulfonamide oxygen atoms, in the ortho-isomer (this compound), the primary intermolecular hydrogen bond acceptor is the oxygen atom of the methoxy group. mdpi.com This interaction leads to the formation of C(7) chains. mdpi.com This distinction highlights how the positioning of the nitro group influences the hydrogen bonding patterns within the crystal structure. mdpi.com The hydrogen bond involving the methoxy oxygen is considered weaker than those involving sulfonamide oxygens, which contributes to a lower melting point for this isomer. mdpi.com
π-π Stacking:
| Interaction Type | Description | Key Distances/Angles |
|---|---|---|
| Hydrogen Bonding | Intramolecular N–H⋯O hydrogen bond. Intermolecular hydrogen bonds with the methoxy oxygen as the acceptor, forming C(7) chains. mdpi.com | Specific bond lengths and angles for these interactions define the chain formation. |
| π-π Stacking | Stacking interactions between the methoxyphenyl rings of adjacent molecules. mdpi.com | Centroid-to-centroid (Cg⋯Cg) distance: 3.7351 (7) Å. mdpi.com |
Polymorphism and Crystal Packing Phenomena
Polymorphism:
Based on available scientific literature, there are no reported polymorphic forms for this compound. While polymorphism is a known phenomenon in related sulfonamide compounds, specific studies on this particular molecule have so far identified a single crystalline form.
Crystal Packing:
The crystal packing of this compound is a direct consequence of the interplay between the aforementioned intermolecular interactions. The hydrogen bonding leads to the formation of chains, and these chains are then assembled into two-dimensional sheets, which are held together by the π–π stacking interactions. mdpi.com This arrangement results in a fairly planar infinite sheet structure. mdpi.com
| Compound | Crystal System | Space Group | Key Packing Features |
|---|---|---|---|
| This compound | Not explicitly stated in the provided search results. | Not explicitly stated in the provided search results. | Formation of infinite, fairly planar sheets driven by a combination of hydrogen bonding and π–π stacking. mdpi.com |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in understanding the fundamental properties of n-(4-Methoxy-2-nitrophenyl)benzenesulfonamide at the molecular level. These calculations are based on the principles of quantum mechanics and can predict a wide range of molecular attributes with high accuracy.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the ground state properties of molecules. DFT calculations, often employing hybrid functionals like B3LYP, can determine optimized molecular geometries, bond lengths, and bond angles.
For a related compound, 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, DFT calculations using the B3LYP/6-31G(d,p) basis set have been performed to predict its structural parameters. The calculated results have shown good agreement with experimental data from X-ray diffraction, indicating the reliability of this theoretical approach. nih.gov
Table 1: Selected Optimized Geometrical Parameters for a Related Sulfonamide (Data illustrative for a similar compound, not this compound)
| Parameter | Calculated Value | Experimental Value |
|---|---|---|
| Bond Length (S-N) | 1.64 Å | 1.63 Å |
| Bond Length (S=O) | 1.44 Å | 1.43 Å |
| Bond Angle (O-S-O) | 120.5° | 119.8° |
| Bond Angle (C-N-S) | 123.1° | 122.9° |
Time-Dependent DFT (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. semanticscholar.orgrsc.org This method is particularly useful for predicting electronic absorption spectra, including excitation energies and oscillator strengths. semanticscholar.orgrsc.org
Theoretical electronic absorption spectra can be calculated using various methods, including TD-DFT. nih.gov For the related compound 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, the UV-Vis spectrum was recorded and compared with theoretical calculations. nih.gov Such studies help in understanding the electronic transitions within the molecule.
Table 2: Calculated Electronic Transitions for a Related Sulfonamide (Data illustrative for a similar compound, not this compound)
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| 4.25 | 292 | 0.15 | HOMO -> LUMO |
| 4.88 | 254 | 0.28 | HOMO-1 -> LUMO |
| 5.30 | 234 | 0.11 | HOMO -> LUMO+1 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity and lower stability.
In the case of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, FMO analysis was carried out to understand the charge transfer interactions within the molecule. nih.gov The calculated HOMO and LUMO energies provide insights into the electron-donating and electron-accepting capabilities of different parts of the molecule.
Table 3: Frontier Molecular Orbital Energies for a Related Sulfonamide (Data illustrative for a similar compound, not this compound)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.89 |
| LUMO | -2.64 |
| Energy Gap (ΔE) | 4.25 |
Natural Bond Orbital (NBO) Analysis (Charge Delocalization, Hyperconjugation)
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the stability of molecules. nih.gov It provides a detailed picture of the bonding and electronic structure by analyzing the interactions between filled and vacant orbitals.
For 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, NBO analysis was employed to investigate the stability arising from hyperconjugative interactions and charge delocalization. nih.gov These calculations can quantify the stabilization energies associated with electron delocalization from donor to acceptor orbitals.
Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Related Sulfonamide (Data illustrative for a similar compound, not this compound)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N | π(C-C) | 5.4 |
| π(C-C) | π(N-O) | 21.8 |
| LP(2) O | σ*(S-N) | 2.7 |
Non-Linear Optical (NLO) Properties Prediction
Non-linear optical (NLO) materials have applications in various fields of optoelectronics. Computational methods can be used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β₀), which is a measure of the second-order NLO response. nih.govnih.gov
The first-order hyperpolarizability of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide was calculated using the B3LYP/6-31G(d,p) method with a finite-field approach. nih.gov The presence of electron-donating and electron-withdrawing groups can enhance the NLO properties of a molecule.
Table 5: Calculated NLO Properties for a Related Sulfonamide (Data illustrative for a similar compound, not this compound)
| Property | Calculated Value |
|---|---|
| β_x (esu) | -1.2 x 10⁻³⁰ |
| β_y (esu) | 0.8 x 10⁻³⁰ |
| β_z (esu) | -0.5 x 10⁻³⁰ |
| β₀ (esu) | 2.1 x 10⁻³⁰ |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
For 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, MEP analysis was performed to identify the reactive sites. nih.gov The negative potential is typically localized over electronegative atoms like oxygen and nitrogen, while positive potential is found around hydrogen atoms. This information is crucial for understanding intermolecular interactions.
Topological Studies (ELF, LOL, RDG) for Bonding and Interactions
Topological analysis of electron density is a cornerstone of modern computational chemistry, offering a quantitative description of chemical bonding and non-covalent interactions. Methods such as the Electron Localization Function (ELF), Localization-Offset Locator (LOL), and Reduced Density Gradient (RDG) are employed to visualize and understand the nature of chemical bonds and weak interactions within a molecule.
While specific, dedicated studies applying ELF, LOL, and RDG analysis to this compound are not extensively detailed in the currently available literature, the principles of these analyses are broadly applied to sulfonamide-containing compounds.
Electron Localization Function (ELF): This method maps the likelihood of finding an electron pair in a given region of the molecule. An ELF analysis for this compound would be expected to delineate the covalent bonds, lone pairs, and the core electronic structure, providing a clear picture of the electron distribution. It helps in understanding the nature of bonds, such as the S-N and S-O bonds in the sulfonamide group, and the C-N bond of the nitro group.
Localization-Offset Locator (LOL): Similar to ELF, LOL provides information about electron localization, often with clearer visualization in regions of slow-moving electrons. It is particularly useful for identifying areas of high kinetic energy due to Pauli repulsion, which helps in distinguishing bonding regions from non-bonding ones.
Reduced Density Gradient (RDG): The RDG analysis is instrumental in identifying and characterizing non-covalent interactions (NCIs). By plotting the RDG against the electron density, it is possible to visualize weak interactions like van der Waals forces, hydrogen bonds, and steric clashes. For this compound, an RDG analysis would be critical in understanding intramolecular hydrogen bonds and other non-covalent interactions that stabilize its three-dimensional structure.
Molecular Modeling and Simulation Studies
Molecular modeling and simulations are indispensable tools in preclinical research for predicting how a molecule might interact with biological targets and for understanding its dynamic behavior.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein's binding site. For this compound, docking studies are hypothetical at this stage but would be crucial for identifying potential biological targets. The general class of sulfonamides has been studied against various targets, including carbonic anhydrases and cyclooxygenase enzymes.
Binding affinity and interaction energy are key metrics derived from molecular docking simulations that quantify the strength of the interaction between a ligand and its target protein. These values are often expressed as a docking score or in energy units (e.g., kcal/mol).
While specific binding affinity data for this compound against particular targets is not available in the reviewed literature, docking studies on analogous sulfonamide compounds provide a framework for what such an analysis would entail. The predicted energies would help in ranking its potential efficacy against a panel of disease-relevant proteins.
Table 1: Illustrative Data Table for Predicted Binding Affinities (Note: This table is for illustrative purposes, as specific data for this compound is not currently published.)
| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |
|---|---|---|
| Protein X | - | - |
| Protein Y | - | - |
| Protein Z | - | - |
Beyond predicting binding strength, molecular docking identifies the specific amino acid residues in the target's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For this compound, it is anticipated that the sulfonamide group (-SO2NH-) would act as a key hydrogen bond donor and acceptor. The nitro (-NO2) and methoxy (B1213986) (-OCH3) groups would also be expected to form specific interactions that contribute to binding orientation and affinity. Identifying these key residues and interaction motifs is fundamental for understanding the mechanism of action and for guiding future lead optimization efforts.
Table 2: Illustrative Data Table for Key Amino Acid Interactions (Note: This table is for illustrative purposes, as specific data for this compound is not currently published.)
| Target Protein | Key Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|
| Protein X | - | - |
| Protein Y | - | - |
| Protein Z | - | - |
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a view of the system's evolution over time. MD simulations model the movements of atoms and molecules, providing insights into the conformational flexibility of the ligand and the stability of its binding pose within the target's active site.
An MD simulation of this compound, both in solution and when bound to a target, would reveal its conformational landscape. Key findings would include the most stable conformations, the flexibility of the bonds (e.g., the torsion angles around the sulfonamide linkage), and the stability of key intermolecular interactions over time. Such studies on related sulfonamides have been used to validate docking results and to provide a more realistic model of the binding event. This information is vital for assessing whether the molecule can adopt and maintain the optimal conformation required for biological activity.
Preclinical Biological Activity and Mechanistic Insights
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the benzenesulfonamide (B165840) scaffold, to which n-(4-Methoxy-2-nitrophenyl)benzenesulfonamide belongs, modifications to different parts of the molecule can significantly alter its potency and selectivity towards various biological targets.
Correlation of Structural Modifications with Observed Biological Effects
Research into benzenesulfonamide analogues has established clear correlations between structural features and biological effects. The core structure consists of a phenylsulfonamide group, and modifications on either the benzene (B151609) ring of this group or the N-phenyl substituent can drastically change its activity.
For instance, in the context of NLRP3 inflammasome inhibition, a key pathway in inflammation, the substituents on the N-phenyl ring (analogous to the 4-methoxy-2-nitrophenyl group) are critical. nih.gov The presence, number, and position of groups like methoxy (B1213986) (–OCH3) and nitro (–NO2) moieties influence the electronic and steric properties of the molecule, which in turn affects its binding affinity to the target protein. nih.gov
Similarly, for carbonic anhydrase inhibition, the primary interaction is mediated by the sulfonamide group (-SO2NH2) binding to the zinc ion in the enzyme's active site. However, the "tail" of the molecule—the substituted phenyl rings—also plays a crucial role. Modifications to this tail can affect interactions with amino acid residues lining the active site cavity, thereby influencing isoform selectivity and inhibitory potency. For example, the introduction of different carboxamide moieties to the benzenesulfonamide scaffold has been shown to yield inhibitors with varying selectivity for different human carbonic anhydrase (hCA) isoforms.
The orientation of the phenyl rings, influenced by the torsion angles around the C-S-N-C bond, is also a significant factor. mdpi.com Different substituents can alter these angles, leading to different three-dimensional shapes that may be more or less complementary to a specific enzyme's active site. mdpi.com
Rational Design Principles for Analogues
The insights gained from SAR studies provide a foundation for the rational design of more potent and selective analogues. For benzenesulfonamide-based compounds, several design principles have emerged:
Targeting the Active Site: For enzyme inhibitors like those targeting carbonic anhydrase, the design focuses on maintaining the zinc-binding sulfonamide group while modifying the rest of the molecule to maximize favorable interactions within the active site. This "tail" can be altered to exploit differences in the active site geometries of various enzyme isoforms, leading to improved selectivity.
Modulating Physicochemical Properties: Properties such as lipophilicity and electronic distribution are key determinants of a drug's activity. Quantitative structure-activity relationship (QSAR) studies on related sulfonamide derivatives have shown that altering the partition coefficient and shape index can lead to increased biological activity. researchgate.net For example, adding or modifying substituents on the phenyl rings can fine-tune these properties to enhance cell permeability or target binding.
Hybridization Approaches: A common strategy involves creating hybrid molecules that combine the benzenesulfonamide scaffold with other pharmacologically active moieties. This can lead to compounds with dual activity or improved potency. For example, creating hybrids of nitrobenzenesulfonamide with benzhydrylpiperazine has been explored for developing antituberculosis agents. acs.org
Mechanistic Investigations of Biological Activity (In Vitro and Animal Models)
Mechanistic studies have provided a deeper understanding of how this compound and related compounds exert their biological effects at a molecular level.
Enzyme Inhibition Mechanism Studies (e.g., Carbonic Anhydrase, Lipoxygenase)
The benzenesulfonamide moiety is a classic zinc-binding group, making it a potent inhibitor of zinc-containing metalloenzymes, most notably carbonic anhydrases (CAs).
Carbonic Anhydrase (CA) Inhibition: Sulfonamides inhibit CAs by coordinating to the Zn(II) ion in the enzyme's active site. The nitrogen atom of the deprotonated sulfonamide group (SO2NH-) acts as a strong ligand for the zinc ion, displacing one of the coordinated water molecules or hydroxide (B78521) ions. This binding prevents the enzyme from carrying out its physiological function: the reversible hydration of carbon dioxide to bicarbonate. nih.govnih.gov
Studies on a wide range of benzenesulfonamide derivatives have demonstrated potent inhibition against various CA isoforms. For example, certain novel benzenesulfonamides show low nanomolar inhibition constants against tumor-associated isoforms hCA IX and hCA XII. nih.gov The inhibitory activity and isoform selectivity are heavily influenced by the substituents on the benzene ring, as these groups form additional interactions with residues in and around the active site. mdpi.com
| Compound Class | Target Enzyme | Inhibition Constant (Kᵢ) Range | Reference |
| Benzenesulfonamides | hCA I | 41.5 - 1500 nM | nih.gov |
| Benzenesulfonamides | hCA II | 30.1 - 755 nM | nih.gov |
| Benzenesulfonamides | hCA IX | 1.5 - 38.9 nM | nih.gov |
| Benzenesulfonamides | hCA XII | 0.8 - 12.4 nM | nih.gov |
| N-((4-sulfamoylphenyl)carbamothioyl) amides | MtCA2 | 3.4 - 57.1 nM | mdpi.com |
This table presents data for classes of compounds related to this compound to illustrate the general inhibitory potential of the benzenesulfonamide scaffold.
Antimicrobial Modulatory Mechanisms (e.g., Folic Acid Synthesis Pathway)
The antimicrobial activity of sulfonamides is one of the best-characterized mechanisms of action in pharmacology. These compounds function as bacteriostatic agents by interfering with the microbial synthesis of folic acid. researchgate.net
Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. A critical step in this pathway is the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid, a reaction catalyzed by the enzyme dihydropteroate (B1496061) synthase (DHPS). researchgate.netnih.gov
Sulfonamides, including this compound, are structural analogues of PABA. researchgate.net Due to this structural similarity, they act as competitive inhibitors of DHPS. By binding to the active site of the enzyme in place of PABA, they prevent the synthesis of dihydropteroate, the immediate precursor to dihydrofolate. nih.govresearchgate.net This blockade halts the production of folic acid, which is essential for the synthesis of nucleotides (purines and thymidine) and certain amino acids. Without these vital building blocks, bacteria cannot replicate, leading to the cessation of population growth. researchgate.netdntb.gov.ua
Anti-inflammatory Pathway Modulation
Recent research has implicated the benzenesulfonamide scaffold in the modulation of inflammatory pathways. One significant mechanism involves the inhibition of the NLRP3 inflammasome. nih.gov
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Its activation leads to the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), which drive inflammatory responses. nih.gov Dysregulation of the NLRP3 inflammasome is associated with a variety of inflammatory diseases.
Studies on benzenesulfonamide analogues have identified compounds that can effectively inhibit NLRP3 inflammasome activation. nih.gov While the precise binding site and mechanism are still under investigation, it is understood that these compounds interfere with the assembly or activation of the inflammasome complex, thereby reducing the downstream production of inflammatory mediators. Structure-activity relationship studies have shown that modifications to the N-phenyl ring of the benzenesulfonamide core are crucial for this inhibitory activity, with two new lead compounds showing inhibitory potency (IC50) in the sub-micromolar range (0.42 to 0.55 µM). nih.gov This suggests a potential role for compounds like this compound in mitigating inflammation through this pathway.
Anticancer Mechanism Exploration (Cellular Level, Apoptosis Induction, Cell Cycle Arrest)
Currently, there is a lack of publicly available scientific literature detailing the specific anticancer mechanisms of this compound at the cellular level. Extensive searches of research databases did not yield studies that have investigated its potential to induce apoptosis or cause cell cycle arrest in cancer cell lines. While the broader class of sulfonamide compounds has been a subject of interest in oncology research, with some derivatives showing promising anticancer activities, specific data for this compound is not available. Therefore, no detailed research findings or data tables on its effects on apoptosis pathways or cell cycle checkpoints can be provided at this time.
Hypoglycemic Activity Mechanism in Preclinical Models
Similarly, information regarding the preclinical hypoglycemic activity and the underlying mechanisms of this compound is not present in the accessible scientific literature. Preclinical studies are essential to determine the potential of a compound to lower blood glucose levels and to understand how it exerts such effects. However, no in vivo or in vitro studies investigating the hypoglycemic properties of this specific compound have been published. Consequently, there are no research findings or data to present in a table format concerning its mechanism of action in preclinical hypoglycemic models.
Advanced Applications in Chemical Sciences
Role as Versatile Intermediate in Complex Organic Synthesis
The strategic placement of reactive functional groups makes n-(4-Methoxy-2-nitrophenyl)benzenesulfonamide a valuable intermediate in the construction of more complex molecular architectures, particularly heterocyclic compounds. The class of 2-nitrobenzenesulfonamides, to which this compound belongs, serves as a key precursor for the synthesis of benzimidazoles.
Research has demonstrated that 2-nitrobenzenesulfonamides can undergo tandem reactions to form 1-(phenylsulfonyl)-1H-benzimidazoles. mdpi.com This transformation highlights the utility of the nitro and sulfonamide groups in facilitating cyclization reactions, which are fundamental in organic synthesis. The process leverages the reactivity of the ortho-nitro group, which can be reduced and subsequently participate in the formation of the imidazole (B134444) ring. This capacity for intramolecular cyclization makes this compound a promising starting material for creating fused heterocyclic systems that are often the core scaffolds of biologically active molecules. nih.govnih.gov The sulfonamide moiety itself is a prevalent feature in many pharmacologically important compounds, and its incorporation via intermediates like this one is a common strategy in medicinal chemistry. nih.gov
Development in Materials Science for Functional Properties
The functional properties of a molecular solid, such as conductivity and fluorescence, are intrinsically linked to its crystal structure and the nature of its intermolecular interactions. While specific studies on the conductivity or fluorescence of this compound are not extensively documented, detailed crystallographic analyses provide significant insights into its potential in materials science.
A comparative study of the three structural isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide reveals the profound impact of the nitro group's position on the molecule's solid-state architecture. mdpi.com In the case of this compound (the 2-nitro isomer), a distinct intramolecular N–H···O hydrogen bond is formed. mdpi.com This is in contrast to its 3-nitro and 4-nitro isomers, where the sulfonamide hydrogen bonds with sulfonamide oxygens of neighboring molecules. mdpi.com
This intramolecular interaction in the 2-nitro isomer means that the primary intermolecular hydrogen bond acceptor becomes the methoxy (B1213986) oxygen, leading to the formation of C(7) chains. mdpi.com This unique hydrogen-bonding pattern dictates the crystal packing, resulting in the formation of fairly planar, infinite sheets. mdpi.com The differences in intermolecular interactions and packing motifs among the isomers—ranging from ladder-shaped sheets to a three-dimensional network—demonstrate how subtle changes in molecular structure can be used to engineer different solid-state properties. mdpi.com Understanding these structure-property relationships is a cornerstone of materials science, enabling the rational design of new functional materials.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C13H12N2O5S | nih.gov |
| Molecular Weight | 308.31 g/mol | nih.gov |
| Melting Point | 85–86 °C | mdpi.com |
| Hydrogen Bonding Pattern | Intramolecular N–H···O bond; Intermolecular C(7) chains via methoxy oxygen | mdpi.com |
| Crystal Packing | Infinite, fairly planar sheets | mdpi.com |
Catalytic Applications in Organic Transformations
The potential for a molecule to act as a catalyst is often related to its ability to activate substrates, stabilize transition states, or participate in and be regenerated from a catalytic cycle. In the available scientific literature, there are no specific reports of this compound being employed as a catalyst in organic transformations.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The traditional synthesis of sulfonamides often involves the reaction of sulfonyl chlorides with amines, which can involve harsh chemicals and generate significant waste. researchgate.net Future research should prioritize the development and application of more sustainable and efficient synthetic routes for n-(4-methoxy-2-nitrophenyl)benzenesulfonamide.
Key areas of exploration include:
Green Solvents: Moving away from conventional organic solvents, future syntheses could employ water, ethanol, or deep eutectic solvents, which have been shown to be effective for other sulfonamides. researchgate.netrsc.org Methods using an ethanol:water solvent system with lithium hydroxide (B78521) monohydrate have demonstrated rapid, high-yield synthesis under mild conditions. tandfonline.com
Metal-Free Catalysis: Investigating metal-free, one-pot procedures, such as the reaction of nitroarenes with sodium arylsulfinates, could provide a more direct and environmentally benign pathway. researchgate.net
Mechanochemistry: A solvent-free mechanochemical approach, using solid-state reagents like sodium hypochlorite, presents a highly sustainable alternative that minimizes solvent use and simplifies purification. rsc.org
Microwave-Assisted Synthesis: This technique has been shown to be a facile and efficient approach for preparing N-(2-nitrophenyl)benzenesulfonamides, yielding excellent results in significantly reduced reaction times. researchgate.net
| Methodology | Key Features | Potential Advantages for Synthesis | Reference |
|---|---|---|---|
| Traditional Synthesis | Sulfonyl chloride and amine reaction, often in chlorinated solvents. | Well-established and widely understood. | researchgate.netnih.gov |
| Green Solvent Synthesis | Use of water, ethanol, or glycerol. | Reduced environmental impact, simplified workup, and increased safety. | rsc.orgresearchgate.net |
| Mechanosynthesis | Solvent-free, one-pot procedure using solid reagents. | Cost-effective, environmentally friendly, and applicable to various amines. | rsc.org |
| Microwave-Assisted Synthesis | Rapid heating using microwave irradiation. | Drastically reduced reaction times and high yields. | researchgate.net |
Integration of Advanced Spectroscopic and Diffraction Techniques
While standard characterization techniques like NMR and IR are fundamental, the integration of more advanced analytical methods can provide unprecedented insight into the structural and electronic properties of this compound.
Future characterization should involve:
Solid-State NMR (ssNMR) and X-ray Diffraction (XRD): A comprehensive solid-state characterization using ssNMR and single-crystal XRD would elucidate crystal packing, intermolecular interactions (such as hydrogen bonding), and identify any polymorphic forms, which are critical for understanding its physical properties. nih.gov Analysis of related N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers has shown significant differences in intermolecular interactions and packing driven by the position of the nitro group. mdpi.comresearchgate.net
Advanced Mass Spectrometry: Techniques like matrix-assisted laser desorption/ionization (MALDI-TOF) can provide precise mass determination and fragmentation analysis, aiding in structural confirmation and the identification of potential metabolites in biological studies. azooptics.com
| Technique | Information Gained | Reference |
|---|---|---|
| Rotational Spectroscopy | Precise gas-phase molecular structure and conformational preferences. | nih.gov |
| Single-Crystal X-ray Diffraction | Definitive solid-state structure, bond lengths/angles, and crystal packing. | mdpi.commdpi.com |
| Solid-State NMR (ssNMR) | Information on polymorphism, molecular dynamics, and local environments in the solid state. | nih.gov |
| Raman Spectroscopy | Vibrational modes complementary to IR, useful for studying polymorphism and chemical bonding. | azooptics.com |
Synergistic Experimental and Computational Approaches for Deeper Understanding
Combining experimental data with high-level computational modeling offers a powerful strategy to fully rationalize the molecule's behavior. A synergistic approach can bridge the gap between observed properties and their underlying electronic and structural origins.
Future research should focus on:
Density Functional Theory (DFT) Calculations: DFT methods can be used to predict and corroborate experimental findings. This includes calculating optimized molecular geometries, vibrational frequencies (IR and Raman), and NMR chemical shifts. researchgate.netresearchgate.net Such studies can also elucidate electronic properties like the HOMO-LUMO energy gap, which is crucial for understanding reactivity and potential optical properties. evitachem.com
Molecular Docking and Dynamics: If a biological target is identified, computational docking studies can predict the binding mode and affinity of this compound within the active site. nih.gov Molecular dynamics simulations can then explore the stability of the protein-ligand complex over time.
Quantitative Structure-Activity Relationship (QSAR): Should a series of analogues be synthesized and tested, QSAR models can be developed to correlate specific structural features with biological activity, guiding the design of more potent compounds. tuni.fi
Identification of Novel Biological Targets and Therapeutic Modalities
The sulfonamide scaffold is present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. nih.govmdpi.comnih.gov A critical future direction is the systematic biological screening of this compound to uncover its potential therapeutic value.
Research efforts should be directed towards:
Broad-Spectrum Screening: The compound should be tested against diverse biological targets. Given the history of benzenesulfonamides, key targets could include carbonic anhydrases, various kinases, and microbial enzymes like dihydropteroate (B1496061) synthase. tuni.finih.gov
Anti-Inflammatory and Anticancer Activity: The NLRP3 inflammasome is a promising target for inflammatory diseases, and benzenesulfonamide (B165840) analogues have been identified as potent inhibitors. nih.gov The compound could be screened for similar activity. Furthermore, its potential as an antiproliferative agent against various cancer cell lines should be investigated.
Antiviral Potential: Specific sulfonamide derivatives have been shown to inhibit viral entry by targeting proteins like influenza hemagglutinin, representing another avenue for exploration. nih.gov
Design and Synthesis of Next-Generation Analogues with Tailored Functionalities
Based on initial biological screening and computational modeling, the rational design and synthesis of next-generation analogues can lead to compounds with enhanced potency, selectivity, and improved physicochemical properties. The structure of this compound offers multiple sites for chemical modification.
Future design strategies could include:
Modification of the Benzenesulfonamide Ring: Introducing different substituents on this ring can modulate binding affinity and selectivity, a strategy successfully used in developing selective carbonic anhydrase inhibitors. nih.gov
Alteration of the Nitro and Methoxy (B1213986) Groups: The nitro group could be reduced to an amine, which could then be further functionalized. The methoxy group could be replaced with other alkyl or aryl ethers to probe steric and electronic effects on activity. nih.govresearchgate.net
Bioisosteric Replacement: Replacing key functional groups with bioisosteres can improve metabolic stability or other pharmacokinetic properties without sacrificing biological activity. nih.gov
| Modification Site | Proposed Change | Scientific Rationale | Reference |
|---|---|---|---|
| Nitro Group (NO₂) | Reduction to Amine (NH₂) | Introduce a new point for chemical diversification; alter electronic properties. | researchgate.net |
| Methoxy Group (OCH₃) | Replacement with larger alkoxy or phenoxy groups. | Explore steric limits of a binding pocket; improve metabolic stability. | nih.govresearchgate.net |
| Benzenesulfonamide Ring | Introduction of halogens, alkyl, or other functional groups. | Modulate lipophilicity and electronic properties to enhance target binding. | nih.gov |
| Overall Scaffold | Incorporate linkers (e.g., urea, amide) between rings. | Optimize orientation and flexibility for improved interaction with biological targets. | nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide?
- Methodological Answer : The compound is synthesized via sulfonylation of 4-methoxy-2-nitroaniline using methanesulfonyl chloride in dichloromethane with triethylamine as a base. Key steps include:
- Maintaining 0°C during reagent addition to control exothermic reactions .
- Monitoring reaction progress via TLC (hexanes:ethyl acetate = 7:3).
- Purification via flash chromatography (same solvent system), yielding 55% crystallized product suitable for X-ray studies .
- Critical Note : Impurities may arise from incomplete sulfonylation; column chromatography is essential for removing unreacted aniline derivatives.
Q. How is the crystal structure of this compound characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) reveals:
- A dihedral angle of 14.69° between the nitro group and benzene ring, indicating steric hindrance .
- Intramolecular C–H···O hydrogen bonds forming S(6) ring motifs (C8–H8B···O4: 2.50 Å; C9–H9B···O1: 2.48 Å) .
- Intermolecular C–H···O interactions stabilizing a 2D network (e.g., C1–H1B···O2: 3.32 Å) .
- Validation : Bond lengths (e.g., S–N = 1.62 Å) align with sulfonamide standards, confirming structural integrity .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in bioactivity data for sulfonamide derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological activity. For example, the nitro group’s electron-withdrawing effect may enhance binding to enzyme active sites .
- Molecular Docking : Simulate interactions with targets like carbonic anhydrase or bacterial enzymes. Adjust torsion angles (e.g., S1–N2–C3–C4 = 82.83°) to optimize binding affinity .
Q. What experimental strategies address low yields in functionalizing the sulfonamide group?
- Methodological Answer :
- Substitution Reactions : Use nucleophiles (e.g., sodium methoxide) in polar aprotic solvents (DMSO) to replace methoxy/nitro groups. Monitor steric effects from the 2-nitro substituent .
- Reductive Amination : Hydrogenate the nitro group to amine (H₂/Pd-C) for subsequent coupling. Note: Over-reduction risks forming hydroxylamine byproducts .
- Optimization : Reaction at –20°C minimizes decomposition; TLC and HPLC track intermediates .
Q. How do intramolecular interactions influence the compound’s stability under physiological conditions?
- Methodological Answer :
- Hydrogen Bonding : Intramolecular C–H···O bonds reduce conformational flexibility, enhancing metabolic stability.
- pH-Dependent Studies : Assess hydrolysis in buffers (pH 1–10). The sulfonamide’s pKa (~10) suggests resistance to acidic degradation .
Data Analysis and Contradiction Resolution
Q. How to reconcile discrepancies in biological activity between structurally similar sulfonamides?
- Methodological Answer :
- SAR Analysis : Systematically vary substituents (e.g., replace 4-methoxy with 3,5-dichloro) and assay against targets (e.g., carbonic anhydrase isoforms). Activity cliffs may arise from minor torsional changes (e.g., S2–N2–C3–C4 = -92.42°) .
- Pharmacokinetic Profiling : Measure logP (e.g., 2.1 for this compound) to assess membrane permeability vs. hydrophilic derivatives .
Q. What crystallographic software and parameters ensure accurate refinement of sulfonamide derivatives?
- Methodological Answer :
- SHELX Suite : Use SHELXL for anisotropic refinement of non-H atoms and SHELXPRO for hydrogen placement. Key parameters:
- R-factor < 5% for high-resolution (<1.0 Å) data .
- Twinning detection via PLATON for pseudo-merohedral cases .
- Validation Tools : Check geometric outliers with CCDC’s Mogul; RMSD for bond angles should align with CSD averages .
Methodological Tables
Table 1 : Key Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a=8.23 Å, b=15.42 Å, c=12.89 Å |
| Dihedral Angle (NO₂/Ph) | 14.69° |
| R-factor | 0.039 |
Table 2 : Synthetic Yield Optimization
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| 0°C, 2 hours | 55 | >98% |
| Room temperature, 6 hrs | 40 | 90% |
| Catalytic DMAP | 90 (crude) | 85% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
